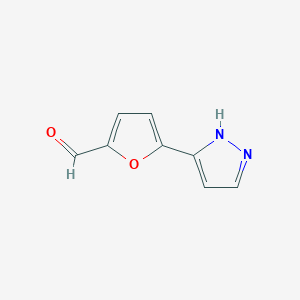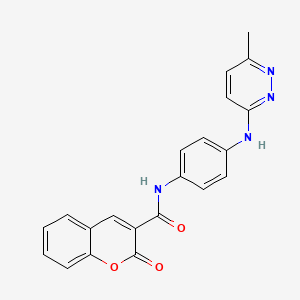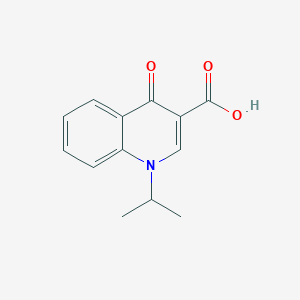![molecular formula C20H31N3O2 B2394317 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097914-48-0](/img/structure/B2394317.png)
2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a derivative of piperidinone . Piperidinones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidinone analogs that are synthesized have been bio-assayed for their varied activity .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . In these reactions, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Scientific Research Applications
Analytical and Characterization Techniques
Studies have developed analytical methods to characterize psychoactive arylcyclohexylamines, showcasing the importance of advanced analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy in identifying and understanding the properties of complex organic compounds like the one . These methods are critical for the detailed analysis and confirmation of chemical structures, potentially aiding in the research and development of new pharmaceuticals (De Paoli, G., et al., 2013).
Synthesis and Antimicrobial Activity
Research into the synthesis and evaluation of compounds with antimicrobial properties, including studies on 2,4-dibenzyloxy(diallyloxy)carbonyl-3-aryl-5-hydroxy-5-methylcyclohexanones, underscores the ongoing search for new antimicrobial agents. These studies demonstrate the utility of incorporating specific structural motifs, like piperidine, in designing compounds with potential bioactivity against harmful microorganisms (Gein, V. L., et al., 2005).
Pharmaceutical Research and Development
The exploration of piperidine and its derivatives in pharmaceutical research is evident in studies aiming to synthesize new compounds with potential therapeutic applications. For instance, the synthesis of novel phencyclidine derivatives and their evaluation for analgesic effects highlight the role of structural modifications in enhancing drug efficacy and reducing side effects. This area of research is crucial for the development of new medications that can provide better pain management solutions (Ahmadi, A., et al., 2009).
Chemical Synthesis and Methodology
Innovations in chemical synthesis, such as the development of efficient methods for the synthesis of complex heterocyclic compounds, are key to expanding the toolkit of compounds available for further pharmaceutical and biological research. The work on creating 5-hydroxy-2H-pyrrol-2-one derivatives showcases the importance of novel synthetic routes in accessing structurally diverse molecules for potential use in various scientific applications (Fan, M., et al., 2007).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-19-8-4-3-7-18(19)22-11-9-15(10-12-22)14-23-20(25)13-16-5-1-2-6-17(16)21-23/h13,15,18-19,24H,1-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWABOHAAXQHVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)




![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2394245.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)
